4-ethyl-N-(2-methylphenyl)piperazine-1-carbothioamide
Overview
Description
4-ethyl-N-(2-methylphenyl)piperazine-1-carbothioamide is a chemical compound belonging to the piperazine family Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(2-methylphenyl)piperazine-1-carbothioamide typically involves the reaction of 4-ethylpiperazine with 2-methylphenyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbothioamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(2-methylphenyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-ethyl-N-(2-methylphenyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-methylphenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. It is believed to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, making it useful in anthelmintic applications .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide
- N-(2-morpholinoethyl)pyrazine-2-carboxamide
- (piperazin-1-yl)ethyl)pyrazine-2-carboxamide
Uniqueness
4-ethyl-N-(2-methylphenyl)piperazine-1-carbothioamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the carbothioamide group. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
4-ethyl-N-(2-methylphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c1-3-16-8-10-17(11-9-16)14(18)15-13-7-5-4-6-12(13)2/h4-7H,3,8-11H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLODIRVOQVYTTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)NC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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